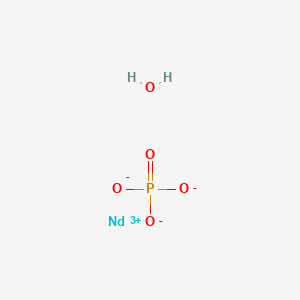neodymium(III) phosphate xhydrate
CAS No.:
Cat. No.: VC16183900
Molecular Formula: H2NdO5P
Molecular Weight: 257.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | H2NdO5P |
|---|---|
| Molecular Weight | 257.23 g/mol |
| IUPAC Name | neodymium(3+);phosphate;hydrate |
| Standard InChI | InChI=1S/Nd.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 |
| Standard InChI Key | NZFACMUBFNPQSR-UHFFFAOYSA-K |
| Canonical SMILES | O.[O-]P(=O)([O-])[O-].[Nd+3] |
Introduction
Chemical Definition and Stoichiometric Variability
Neodymium(III) phosphate xhydrate refers to hydrated crystalline solids with the general formula NdPO₄·xH₂O, where x denotes variable water molecules within the coordination sphere or lattice. The compound belongs to the lanthanide orthophosphate family, characterized by neodymium ions in the +3 oxidation state coordinated to phosphate (PO₄³⁻) anions. Hydration levels (x) depend on synthesis conditions, typically ranging from 0.5 to 6 water molecules per formula unit .
In crystalline forms, Nd³⁺ adopts an eight- or nine-coordinate geometry, with phosphate oxygen atoms occupying equatorial positions and water molecules or nitrate ions fulfilling axial sites. This structural flexibility allows isomorphic substitution of phosphate with organophosphorus ligands, such as phosphonate esters (RPO₃²⁻) or phosphoric acid esters (ROPO₃²⁻), which modify solubility and optical properties . For instance, replacing inorganic phosphate with di-(2-ethylhexyl)phosphoric acid ester yields oil-soluble neodymium complexes critical for Ziegler-Natta catalysis .
Synthesis Methodologies and Industrial Scalability
Organophosphate Ligand-Mediated Synthesis
Modern approaches employ phosphoric acid esters (e.g., di-(2-ethylhexyl)phosphoric acid) to form solution-processable complexes. As detailed in patent CN103224517A , the process involves:
-
Saponification: Phosphoric acid ester is treated with NaOH in acetone, forming a sodium phosphate ester intermediate.
-
Complexation: NdCl₃ solution is added, triggering ligand exchange to yield [Nd(OPO(OR)₂)₃Cl₃]⁻ complexes.
-
Phase Separation: The oily product is isolated, achieving >95% yield with x ≈ 0.5–1.5 H₂O molecules retained.
Table 1: Comparative Synthesis Parameters for Neodymium Phosphate Complexes
Crystal Engineering via Phosphonate Esters
Phosphonate esters (RPO₃²⁻) offer enhanced rigidity for tailored luminescence. As demonstrated by [Nd(L3)₂(NO₃)₃] (L3 = geminal bisphosphonate ester) , ligand denticity controls Nd³⁺ coordination geometry. Mono-phosphonate ligands (L1/L2) form tris-complexes [Nd(L)₃X₃] (X = NO₃⁻, Cl⁻), while bisphosphonate L3 yields bis-complexes with ten-coordinate Nd³⁺. This structural divergence critically impacts photophysical properties.
Structural and Spectroscopic Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction of [Nd(L3)₂(NO₃)₃] reveals a monoclinic (C2/c) lattice with Nd³⁺ in a ten-coordinate, doubly-capped square-antiprismatic geometry . Key metrics include:
-
Nd–O(P=O): 2.443(5) Å
-
Nd–O(NO₃): 2.570(11) Å
-
P=O Bond Length: 1.466(5) Å (vs. 1.462(4) Å in free L3)
Hydrate analogues exhibit elongated metal-ligand distances; for example, La³⁺ derivatives show Nd–O increases of 0.08–0.10 Å due to larger ionic radius (1.16 Å vs. 1.11 Å for Nd³⁺) .
Photoluminescence Behavior
Nd³⁺ emits in the near-infrared (NIR) via 4f-4f transitions. Micro-photoluminescence (µ-PL) of [Nd(L2)₃(NO₃)₃] shows three primary bands :
-
890 nm:
-
1060 nm:
-
1350 nm:
Table 2: Emission Intensities of Neodymium Complexes (Relative to [Nd(L3)₂(NO₃)₃])
| Complex | 890 nm Intensity | 1060 nm Intensity | 1350 nm Intensity |
|---|---|---|---|
| [Nd(L1)₃(NO₃)₃] | 3.2× | 3.0× | 2.8× |
| [Nd(L2)₃(NO₃)₃] | 4.1× | 3.8× | 3.5× |
| [Nd(L3)₂(NO₃)₃] | 1.0× | 1.0× | 1.0× |
Mono-phosphonate complexes exhibit 4× higher emission due to reduced non-radiative decay from rigid ligand frameworks. Low-temperature (5 K) spectra resolve Stark sublevels, with splitting into 10 lines under C2/c symmetry .
Functional Applications and Industrial Relevance
Catalytic Uses
Solution-type neodymium phosphate complexes serve as co-catalysts in polybutadiene rubber production. Their oil solubility (achieved via organophosphate ligands) enables homogeneous Ziegler-Natta systems with 85–92% cis-1,4 selectivity .
Photonic Materials
NIR-emitting Nd³⁺ complexes are candidates for optical amplifiers and bioimaging. The 1060 nm band aligns with low-loss telecommunications wavelengths, while 1350 nm emissions suit tissue imaging. Mono-phosphonate derivatives’ enhanced intensity makes them preferable for waveguide integration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume